molecular formula C12H15N3O2 B110996 3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole CAS No. 1017665-64-3

3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole

Cat. No. B110996
CAS RN: 1017665-64-3
M. Wt: 233.27 g/mol
InChI Key: VKVFNEGAFWMOFI-UHFFFAOYSA-N
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Description

The compound “3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole” is a derivative of pyrazole, which is a five-membered heterocyclic compound. Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest for many researchers. A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, one study reported the synthesis of 3-amino-4-hydroxyiminopyrazole structure . Another study reported the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been studied using various spectroscopic methods. For instance, Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data, have been used as the appropriate characterization techniques for the chemical structures of newly synthesized compounds .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives have been studied extensively. For example, one study reported the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Scientific Research Applications

Organic Synthesis and Heterocyclic Scaffold Construction

3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole: serves as a versatile synthetic building block in organic synthesis. It is particularly useful for constructing diverse heterocyclic or fused heterocyclic scaffolds. These scaffolds are crucial in developing new pharmaceuticals, as they often feature in the structure of many essential drugs .

Pharmaceutical Drug Design

In medicinal chemistry, this compound’s derivatives have shown significant biological activity across various therapeutic areas. Notably, certain derivatives have demonstrated relevant antioxidant and anti-inflammatory activities, making them attractive for pharmaceutical drug design .

Antiproliferative Agents

Some derivatives of 3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole exhibit antitumor properties against selected tumor cell lines. These derivatives can be designed to target specific cancer types, offering a pathway for developing new anticancer drugs .

Antioxidant Activity

The compound’s derivatives have been studied for their antioxidant properties. They show potential in scavenging free radicals and protecting against oxidative stress, which is linked to various chronic diseases .

Antiaggregating Properties

Research indicates that certain derivatives can inhibit platelet aggregation, which is a key factor in the formation of blood clots. This application could lead to the development of new anticoagulant medications .

ROS Production Inhibition

Derivatives of 3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole have been found to inhibit the production of reactive oxygen species (ROS), which play a role in the pathogenesis of several diseases, including cancer and cardiovascular diseases .

Functional Materials Development

Due to its structural features, this compound can be used in the development of functional materials, such as polymers and dyes. Its derivatives can impart specific properties to these materials, enhancing their functionality .

Renewable Resources Engineering

The compound’s derivatives are also significant in the engineering of renewable resources. They can be incorporated into the design of new materials that are sustainable and environmentally friendly .

Future Directions

The future directions in the study of pyrazole derivatives include the development of new synthesis methods, the discovery of new pharmacological activities, and the design of new drugs based on the pyrazole scaffold . The catalytic protodeboronation of alkyl boronic esters utilizing a radical approach, for instance, is a promising area of research .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-15-12(13)7-9(14-15)8-4-5-10(16-2)11(6-8)17-3/h4-7H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVFNEGAFWMOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole

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